3-Fluoro-2-methoxybenzene-1-sulfonyl chloride
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Overview
Description
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 . It is used in research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a methoxy group, and a sulfonyl chloride group .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Sulfonated Derivatives and Fluorinated Compounds
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of sulfonated derivatives and fluorinated compounds. For instance, it is used in the preparation of sulfonated derivatives of fluoroaniline, which are important for developing new pharmaceuticals and agrochemicals due to their unique biological activities (Courtin, 1982; Courtin, 1983).
Development of Clickable Reagents
This chemical is foundational in the development of new SuFEx (Sulfur(VI) Fluoride Exchange) clickable reagents for synthesizing heterocyclic compounds. These reagents, such as 1-Bromoethene-1-sulfonyl fluoride, offer a versatile approach for constructing complex molecular architectures with potential applications in drug development and materials science (Leng & Qin, 2018).
Antimicrobial Activity Studies
Research on derivatives of this compound, such as sulfonamides and carbamates, has shown promising antimicrobial activities. These studies highlight the potential of these compounds in developing new antibiotics to combat resistant bacterial strains (Janakiramudu et al., 2017).
Polymer Science Applications
In polymer science, derivatives of this compound are used to synthesize sulfonated polymers, which have applications as proton exchange membranes in fuel cells. These membranes are crucial for the development of clean energy technologies (Hart & Timmerman, 1960).
Radiolabeling for Diagnostic Imaging
The compound is also explored as a precursor in the synthesis of radiolabeled molecules for PET imaging, contributing to advancements in diagnostic medicine and molecular imaging (Inkster et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively . These reactions are often used in the synthesis of various pharmaceuticals and organic compounds .
Mode of Action
The mode of action of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In the first step, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to form sulfonamides, sulfonic esters, and sulfonic acids suggests that it could influence a variety of biochemical processes, depending on the specific targets it interacts with .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with . As a sulfonyl chloride compound, it has the potential to form various derivatives that could have diverse biological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Properties
IUPAC Name |
3-fluoro-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-7-5(9)3-2-4-6(7)13(8,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWSEIOPNICFIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049729-85-2 |
Source
|
Record name | 3-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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